molecular formula C20H14F3N5OS B12131773 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

Cat. No.: B12131773
M. Wt: 429.4 g/mol
InChI Key: BNXDVAQSICVNNW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed via a condensation reaction between a suitable β-diketone and guanidine.

    Coupling Reaction: The benzothiazole intermediate is then coupled with the pyrimidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Functionalization: The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzothiazole and pyrimidine exhibit antimicrobial, antifungal, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxamide: Lacks the trifluoromethylphenyl group, which may affect its biological activity and chemical properties.

    4-Methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide: Lacks the benzothiazole ring, which may reduce its potency in certain applications.

Uniqueness

The presence of both the benzothiazole and pyrimidine rings, along with the trifluoromethylphenyl group, makes 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide unique. This combination enhances its stability, bioactivity, and versatility in various applications.

Properties

Molecular Formula

C20H14F3N5OS

Molecular Weight

429.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H14F3N5OS/c1-11-14(17(29)26-13-6-4-5-12(9-13)20(21,22)23)10-24-18(25-11)28-19-27-15-7-2-3-8-16(15)30-19/h2-10H,1H3,(H,26,29)(H,24,25,27,28)

InChI Key

BNXDVAQSICVNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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